N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-21-14-9-12(10-15(22-2)17(14)23-3)18(20)19-13-4-5-16-11(8-13)6-7-24-16/h4-10H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXDBWWLPCZOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 1-benzothiophen-5-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound interacts with amyloid-beta proteins, which are implicated in the pathogenesis of Alzheimer's disease. This interaction may contribute to its potential as a therapeutic agent aimed at mitigating cognitive decline associated with neurodegeneration.
Cytotoxicity Studies:
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells suggests a potential role in cancer therapy. Further studies are needed to elucidate the specific mechanisms through which it exerts these effects.
Biological Research
Cell Signaling Pathways:
The compound has been utilized in studies focusing on cell signaling pathways and protein interactions. Its ability to modulate specific biochemical pathways makes it a valuable tool for researchers investigating the molecular underpinnings of various diseases.
Inhibitory Activity:
In vitro studies have demonstrated that this compound can inhibit certain enzymes relevant to disease processes. For instance, it has shown potential as an inhibitor of monoamine oxidase and cholinesterase, which are enzymes involved in neurotransmitter metabolism. This inhibition may have implications for treating conditions like depression and cognitive disorders .
Industrial Applications
Synthesis of Complex Organic Molecules:
The compound may also find applications in the synthesis of other complex organic molecules. Its unique chemical structure allows for potential modifications that can lead to the development of new compounds with desirable properties for various industrial applications.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues with Aromatic/Substituted Aryl Groups
Key Observations :
- Substitutions like 4-chlorobenzoyl (in benzofuran derivatives) or benzodioxole introduce steric and electronic variations that could modulate target binding affinity .
Analogues with Heterocyclic Linkages
Key Observations :
- Acylthiourea/acylurea derivatives (MRT-10/MRT-14) demonstrate that modifying the linker between the trimethoxyphenyl and aromatic groups can significantly influence biological activity, particularly in Hedgehog pathway inhibition .
- The oxadiazole-thiophene analogue highlights the role of rigid heterocycles in altering solubility and target engagement .
Pharmacologically Active Derivatives
Key Observations :
Physicochemical Data
Biological Activity
N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its neuroprotective effects and cytotoxicity against cancer cell lines.
Chemical Structure and Properties
This compound features a benzothiophene moiety linked to a trimethoxybenzamide group. This specific substitution pattern contributes to its distinct chemical behavior and biological interactions.
The primary target of this compound is the Amyloid beta A4 protein , which plays a crucial role in the pathogenesis of Alzheimer's disease. The compound exhibits neuroprotective properties , which are believed to be mediated through its interaction with amyloid-beta, potentially preventing neurodegeneration associated with Alzheimer's disease .
Neuroprotective Effects
Research indicates that this compound can prevent neurodegeneration by inhibiting the aggregation of amyloid-beta peptides. This action may contribute to its potential therapeutic applications in treating neurodegenerative diseases .
Cytotoxicity Against Cancer Cell Lines
In addition to its neuroprotective effects, this compound has demonstrated cytotoxic activity against various cancer cell lines. A study highlighted that compounds with similar structural features exhibited potent cytotoxicity (IC50 values ranging from 2–105 nM) against several cancer cell lines while showing lower toxicity towards normal cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (μM) | Normal Cell Line (MRC-5) IC50 (μM) |
|---|---|---|---|
| N-(1-benzothiophen-5-yl)-... | MCF-7 | 0.52–6.26 | 0.155–17.08 |
| Similar Compounds | A549 | Varies | Moderate |
| HCC827 | Varies | Moderate |
Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Cytotoxicity Studies : Compounds similar to this compound were tested against human lung cancer cell lines (A549, HCC827) and showed varying degrees of cytotoxicity. The results indicated that while these compounds effectively inhibited tumor cell proliferation, they also exhibited some level of toxicity towards normal lung fibroblast cells (MRC-5), necessitating further structural optimization for selective targeting .
- Mechanistic Insights : The mechanism by which these compounds exert their cytotoxic effects includes inhibition of tubulin polymerization and interference with oncogenic signaling pathways. Molecular docking studies have shown high binding affinities for targets such as tubulin and CDK-2, suggesting a multifaceted approach to their anticancer activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide, and how is purity ensured during synthesis?
- The compound is typically synthesized via coupling reactions between benzothiophene derivatives and 3,4,5-trimethoxybenzoyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Purification often involves preparative HPLC or recrystallization, with structural confirmation via and spectroscopy .
- Key methodological detail : Optimize stoichiometry of reactants (e.g., 1:1 molar ratio of amine to acyl chloride) and monitor reaction progress via thin-layer chromatography (TLC) to minimize by-products .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : (DMSO-) peaks at δ 7.86 (dd, J = 7.6 Hz) for benzothiophene protons and δ 3.7–3.9 (s, 9H) for methoxy groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed [M+H] at m/z 332.1135 vs. calculated 332.1129) .
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding patterns, as demonstrated for analogous N-substituted trimethoxybenzamides .
Q. What preliminary biological screening approaches are suitable for evaluating its activity?
- Use enzyme inhibition assays (e.g., kinase or tubulin polymerization assays) due to structural similarity to combretastatin analogs. IC values can be determined via dose-response curves .
- Note : Prioritize targets based on substituent effects; methoxy groups enhance lipophilicity and membrane permeability, while benzothiophene may influence π-π stacking with aromatic residues in enzymes .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the benzothiophene or benzamide moieties) impact bioactivity and selectivity?
- Case study : Replacing 3,4,5-trimethoxy groups with halogens (e.g., Cl) reduces tubulin binding affinity but increases solubility. Conversely, adding a thiazole ring (as in related compounds) enhances kinase inhibition .
- Methodological insight : Perform comparative molecular field analysis (CoMFA) to map steric/electronic requirements for target engagement .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Example : Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate results using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .
- Statistical approach : Apply Bland-Altman analysis to assess inter-laboratory variability in dose-response data .
Q. What advanced computational strategies predict target interactions or metabolic stability?
- Docking simulations : Use AutoDock Vina to model interactions with β-tubulin (PDB: 1SA0) or kinase domains, focusing on hydrogen bonds between methoxy groups and Asp/Glu residues .
- ADMET prediction : SwissADME predicts moderate hepatic clearance (t ≈ 4–6 hours) and potential CYP3A4-mediated metabolism due to the benzothiophene moiety .
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
- Process optimization : Transition from batch to flow chemistry for acyl chloride coupling steps, improving yield (>85%) and reducing reaction time .
- Purification bottleneck : Replace column chromatography with pH-dependent crystallization (e.g., using ethanol/water mixtures) to isolate gram-scale quantities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
